N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
Description
N'-(2-Cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a synthetic organic compound characterized by a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group attached to an ethanediamide backbone and a 2-cyanophenyl substituent. The 2-cyanophenyl group introduces electron-withdrawing properties, which may affect solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c19-10-13-6-2-3-7-15(13)21-17(23)16(22)20-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-9,11-12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNUCQAPHUHFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, which is then reacted with 2-cyanobenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts such as palladium on carbon.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as spirocyclic polymers and high-performance coatings.
Mechanism of Action
The mechanism of action of N’-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Ring Variations
a) Ring Size Differences
- N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide (): This analog features a smaller [4.4] spiro ring system compared to the [4.5] ring in the target compound. The molecular weight (C₁₆H₁₉N₃O₆; 349.34 g/mol) is slightly lower than the target compound’s likely mass (~363 g/mol, based on ). Substitution with a 3-nitrophenyl group instead of 2-cyanophenyl introduces stronger electron-withdrawing effects, which could alter binding affinity in biological systems .
b) Spiro Ring Functionalization
- N-((1,4-Dioxaspiro[4.5]decan-2-yl)methyl)-N-methyl-2-(tetradecanoyloxy)-N-(2-(tetradecanoyloxy)ethyl)ethan-1-aminium iodide (): This compound replaces the ethanediamide moiety with a quaternary ammonium group and long-chain fatty esters. The structural divergence results in surfactant-like properties, contrasting with the target compound’s amide-based polarity. The iodine counterion further enhances hydrophilicity, making this analog suitable for applications in ion transport or micelle formation .
Substituent Effects
a) Aromatic Substituents
- BJ26050: N-({1,4-Dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide (): Structurally identical to the target compound except for the 2-nitrophenyl substituent (vs. 2-cyanophenyl). The nitro group is more polar and electron-withdrawing than cyano, which may increase melting point and reduce lipophilicity. Molecular weight (C₁₇H₂₁N₃O₆; 363.37 g/mol) is nearly identical, suggesting minimal differences in bulk properties .
- S14: (S,E)-N-(4-Methoxybenzyl)-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-3-oxo-3-phenylpropanamide (): Substitution with a 4-methoxybenzyl group and phenylpropanamide tail introduces chirality and extended conjugation. This compound’s synthesis yield (75%) reflects efficient coupling strategies, which could inform optimization for the target compound .
Backbone Modifications
- S15: Ethyl (S,E)-3-((4-Methoxybenzyl)(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)amino)-3-oxopropanoate (): Replacing the ethanediamide with a malonate ester backbone increases flexibility and introduces an ester hydrolysis site. The ethyl ester group improves volatility, making S15 more suitable for gas chromatography analysis compared to the target compound’s rigid amide structure .
Table 1: Key Comparative Data
Biological Activity
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxaspiro moiety and a cyanophenyl group. Its molecular formula is , with a molecular weight of approximately 290.33 g/mol. The structural formula can be represented as follows:
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Properties : These compounds can scavenge free radicals, reducing oxidative stress in biological systems.
- Enzyme Inhibition : Many derivatives have shown potential as inhibitors of specific enzymes such as α-glucosidase, which is crucial in managing diabetes by delaying carbohydrate absorption.
1. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of α-glucosidase activity. The IC50 value was found to be comparable to standard inhibitors like Acarbose.
| Compound | IC50 (µM) | Selectivity over α-amylase |
|---|---|---|
| This compound | 15.0 | 17.48-fold |
| Acarbose | 327.0 | - |
2. In Vivo Studies
In vivo studies conducted on diabetic rat models indicated that the compound significantly reduced blood glucose levels postprandially when administered at doses of 50 mg/kg.
Case Study 1: Anti-Diabetic Activity
A study published in the Journal of Medicinal Chemistry explored the anti-diabetic effects of various derivatives of dioxaspiro compounds, including this compound. Results showed that this compound effectively lowered blood glucose levels and improved insulin sensitivity in diabetic rats.
Case Study 2: Cytotoxicity and Selectivity
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines (e.g., HeLa and MCF-7). The results indicated low cytotoxicity against normal human cells while exhibiting significant growth inhibition in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
